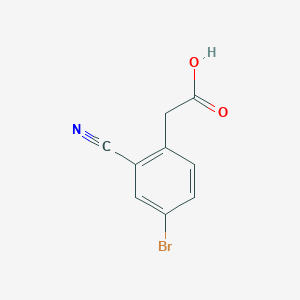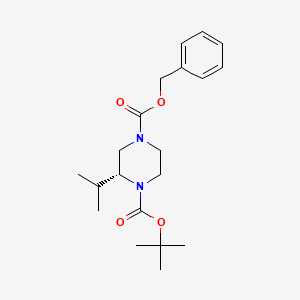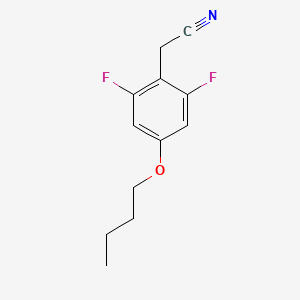
4-Butoxy-2,6-difluorophenylacetonitrile
Overview
Description
“4-Butoxy-2,6-difluorophenylacetonitrile” is a chemical compound with the molecular formula C12H13F2NO . It’s used for research purposes.
Molecular Structure Analysis
The molecular weight of “this compound” is 225.23 g/mol . The InChI code is 1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3 . The Canonical SMILES is CCCCOC1=CC(=C(C(=C1)F)CC#N)F .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a molecular weight of 225.23 g/mol . It has a XLogP3-AA of 3 , and a topological polar surface area of 33 Ų . It has a rotatable bond count of 5 .Scientific Research Applications
Electrochemical Studies
- Stability of N-alkoxyarylaminyl Radicals : A study on N-alkoxyarylaminyl radicals, including compounds similar to 4-Butoxy-2,6-difluorophenylacetonitrile, showed their electrochemical stability and provided insights into their reversible redox behaviors, which could be relevant for applications in organic electronics or redox-based sensors (Miura & Muranaka, 2006).
Organic Synthesis and Materials
- Synthesis of Difluoroaniline Derivatives : Research on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines highlighted the regiocontrol by fluorine atoms in synthesizing 4-methoxycarbonyl derivatives, indicating the potential of this compound in synthesizing complex organic molecules with specific functional groups (Thornton & Jarman, 1990).
Electrochemical Synthesis and Applications
- Electrochemical Fluorination for PET Probes : An electrochemical approach for the fluorination of aromatic molecules, relevant to the synthesis of positron emission tomography (PET) probes, demonstrated the potential for direct nucleophilic fluorination. This could indicate the usefulness of compounds like this compound in the development of diagnostic agents (He et al., 2014).
Photolabile Protecting Groups and Nanostructures
- Optical Gating of Synthetic Ion Channels : Research involving 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, a compound with structural similarities, showcased the use of photolabile groups for the optical gating of synthetic ion channels. This suggests potential applications of this compound in the development of light-responsive materials or devices (Ali et al., 2012).
properties
IUPAC Name |
2-(4-butoxy-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-2-3-6-16-9-7-11(13)10(4-5-15)12(14)8-9/h7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXIUHAJIHUKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262943 | |
| Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373921-02-8 | |
| Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-butoxy-2,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



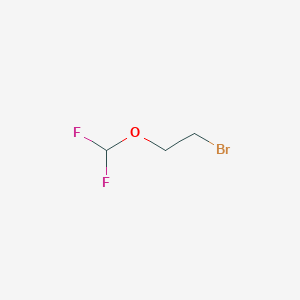
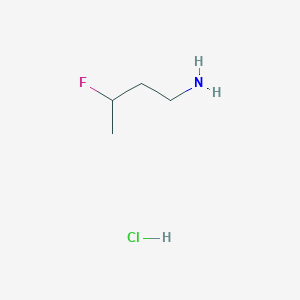
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)




![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

